BenchChemオンラインストアへようこそ!

ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate

Medicinal Chemistry Drug Design Permeability Prediction

Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate (CAS 956263-73-3) is a heterocyclic building block belonging to the 1,2,4-oxadiazole-5-carboxylate ester family, featuring a 4-nitro-1H-pyrazole substituent linked via a methylene bridge. The compound has a molecular formula of C₉H₉N₅O₅ and a molecular weight of 267.20 g·mol⁻¹.

Molecular Formula C9H9N5O5
Molecular Weight 267.201
CAS No. 956263-73-3
Cat. No. B2865436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate
CAS956263-73-3
Molecular FormulaC9H9N5O5
Molecular Weight267.201
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)CN2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C9H9N5O5/c1-2-18-9(15)8-11-7(12-19-8)5-13-4-6(3-10-13)14(16)17/h3-4H,2,5H2,1H3
InChIKeyYAMOLQLFTNNUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate (CAS 956263-73-3): Core Structural and Physicochemical Baseline for Procurement Evaluation


Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate (CAS 956263-73-3) is a heterocyclic building block belonging to the 1,2,4-oxadiazole-5-carboxylate ester family, featuring a 4-nitro-1H-pyrazole substituent linked via a methylene bridge . The compound has a molecular formula of C₉H₉N₅O₅ and a molecular weight of 267.20 g·mol⁻¹ . Its computed topological polar surface area (TPSA) is 126.18 Ų, with a consensus LogP of 0.40, nine hydrogen bond acceptors, zero hydrogen bond donors, and five rotatable bonds . The compound is typically supplied at 97% purity and is stored under dry conditions at 2–8 °C .

Why In-Class Substitution Fails for Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate: Key Differentiators Among Close Analogs


Within the 3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole-5-carboxylate scaffold, small perturbations in the pyrazole ring substitution—whether regioisomeric (4-nitro vs. 3-nitro) or elemental (4-nitro vs. 4-iodo vs. 4-bromo)—produce quantifiable changes in computed physicochemical descriptors that directly impact solubility, permeability, and molecular recognition . The 4-nitro substituent imparts a markedly different electronic environment compared to halogenated analogs, as evidenced by differences in TPSA, LogP, and hydrogen-bond acceptor counts that cannot be replicated by simply exchanging one analog for another without altering experimental outcomes . Such differences are critical in applications ranging from medicinal chemistry lead optimization to materials science, where small changes in polarity or lipophilicity can determine success or failure .

Quantitative Differentiation Evidence for Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate Versus Closest Analogs


Topological Polar Surface Area (TPSA): 4-Nitro Target vs. 4-Iodo Analog

The 4-nitro target compound exhibits a computed TPSA of 126.18 Ų, which is 43.14 Ų higher than the 83.04 Ų calculated for the 4-iodo analog . TPSA is a key descriptor for predicting passive membrane permeability; values above 140 Ų are generally considered to limit oral bioavailability, while values below 90 Ų favor passive diffusion [1]. The target compound's TPSA places it in an intermediate range that balances polarity with potential permeability, whereas the 4-iodo analog is firmly in the high-permeability range.

Medicinal Chemistry Drug Design Permeability Prediction

Consensus LogP: Lipophilicity Contrast Between 4-Nitro Target and 4-Iodo Analog

The target 4-nitro compound has a computed consensus LogP of 0.40, compared to 1.10 for the 4-iodo analog . This represents a ΔLogP of −0.70, indicating the 4-nitro compound is significantly more hydrophilic. In drug design, optimal LogP ranges for oral bioavailability are generally 1–3; the target compound falls below this range, suggesting superior aqueous solubility but potentially lower passive membrane permeability compared to the 4-iodo analog [1]. This difference is attributable to the electron-withdrawing nitro group, which increases molecular polarity relative to the iodine substituent.

Lipophilicity ADME Lead Optimization

Hydrogen Bond Acceptor Count and Rotatable Bond Differences: Target vs. 4-Iodo and 4-Bromo Analogs

The target 4-nitro compound possesses nine hydrogen bond acceptors (HBA) and five rotatable bonds, compared to seven HBAs and four rotatable bonds for both the 4-iodo and 4-bromo analogs . The additional HBA count in the target compound arises from the nitro group oxygens, providing two extra hydrogen-bond-accepting sites. The additional rotatable bond is also associated with the nitro group's rotational freedom. These differences directly affect intermolecular interaction potential and conformational flexibility [1].

Molecular Recognition Solubility Crystal Engineering

Regioisomeric Identity: 4-Nitro vs. 3-Nitro Substitution on the Pyrazole Ring

The target compound carries the nitro group at position 4 of the pyrazole ring, whereas the 3-nitro regioisomer (CAS 956729-63-8) has the nitro group at position 3 . While computed TPSA (126.18 Ų) and LogP (0.40) are identical for both regioisomers due to the limitations of 2D descriptor calculation, the electronic distribution differs: the 4-nitro group is conjugated with the pyrazole N2 lone pair, whereas the 3-nitro group is conjugated with the N1 lone pair, altering the dipole moment and reactivity toward nucleophiles [1]. The 4-nitro compound (MDL MFCD06616903) and 3-nitro compound (MDL MFCD07021773) are distinct chemical entities with separate CAS registry numbers, confirming their non-identical nature .

Regioisomer Purity Structure-Activity Relationship Synthetic Chemistry

Purity Specification and Vendor-Documented Quality Control: 97% Minimum Purity with Analytical Documentation

The target compound is consistently specified at 97% purity across multiple reputable vendors, including Moldb (Cat. M163294, 97%) and ChemScene (Cat. CS-0299002, 97%), with supporting analytical documentation (NMR, HPLC, LC-MS) available . The 3-nitro regioisomer is available at 95% minimum purity (AKSci Cat. 8967CN) or 98% (Leyan Cat. 1789177), while the 4-iodo analog is specified at 97% (AKSci Cat. 8816EQ) or 98% (Leyan Cat. 1369674) . The 4-nitro compound is priced at $538/500mg and $1,520/5g (Moldb), placing it in the moderate price range for research-grade heterocyclic building blocks . Storage conditions of sealed, dry at 2–8 °C are specified to maintain long-term stability .

Quality Control Reproducibility Procurement Specification

Optimal Application Scenarios for Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Intermediate Polarity and Multiple Hydrogen Bond Acceptors

The target compound's TPSA of 126.18 Ų and nine hydrogen bond acceptors position it as an ideal scaffold for medicinal chemistry programs targeting proteins with hydrogen-bond-rich active sites, such as kinases or proteases, where the 4-iodo analog (TPSA 83.04 Ų, 7 HBAs) would present insufficient polar interaction capacity . The intermediate LogP of 0.40 provides a balance of aqueous solubility and potential membrane permeability suitable for both biochemical and cell-based assay formats .

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies on Pyrazole-Containing Heterocycles

The unambiguous 4-nitro substitution pattern (CAS 956263-73-3, distinct MDL MFCD06616903) makes this compound the definitive choice for SAR explorations where the position of the nitro group on the pyrazole ring is a critical variable . Substituting the 3-nitro regioisomer (CAS 956729-63-8) would alter the electronic conjugation pathway and potentially invert the structure-activity trend, corrupting SAR conclusions .

Synthetic Chemistry: Precursor for Reduction to 4-Amino-pyrazole Derivatives

The 4-nitro group can be selectively reduced to a 4-amino group, generating a versatile intermediate for further functionalization (e.g., amide coupling, diazotization, or heterocycle formation). The 4-iodo and 4-bromo analogs, in contrast, are suited for cross-coupling chemistry (Suzuki, Buchwald-Hartwig), making the nitro compound the preferred starting material for amine-directed diversification strategies . The 97% purity specification ensures that reduction yields a clean amine product without confounding impurities .

Computational Chemistry Model Building and QSAR Dataset Curation

The well-defined computed descriptors (TPSA 126.18, LogP 0.40, 9 HBA, 5 rotatable bonds) make this compound a valuable data point for QSAR model training and validation, particularly for models predicting solubility, permeability, or target binding affinity . Its distinct physicochemical profile compared to the 4-halo analogs expands the chemical diversity space of any training set, improving model generalizability .

Quote Request

Request a Quote for ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.